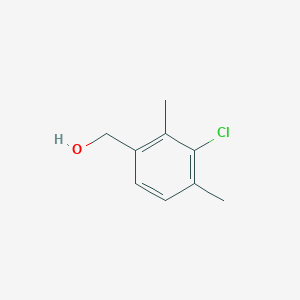

3-Chloro-2,4-dimethylbenzyl alcohol

Description

Contextualization within Aromatic Alcohol Chemistry

Aromatic alcohols, as a fundamental class of organic compounds, are integral to both academic research and industrial applications. Benzyl (B1604629) alcohol, the simplest aromatic alcohol, serves as a foundational structure. The introduction of substituents, such as halogens and alkyl groups, onto the aromatic ring of benzyl alcohol leads to a diverse family of compounds with tailored properties. The position and nature of these substituents can alter the molecule's polarity, reactivity, and steric hindrance, thereby fine-tuning its utility for specific purposes. For instance, halogenation can increase the lipophilicity and metabolic stability of a compound, which is a desirable trait in medicinal chemistry.

Importance of Halogenated and Alkyl-Substituted Benzyl Alcohol Scaffolds in Organic Synthesis

Halogenated and alkyl-substituted benzyl alcohols are valuable building blocks in organic synthesis. They serve as precursors for a wide range of more complex molecules. The hydroxyl group can be easily converted into other functional groups, such as aldehydes, carboxylic acids, or ethers, while the halogen atom can participate in various cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. These reactions are fundamental to the construction of pharmaceuticals, agrochemicals, and materials with novel properties. The presence of alkyl groups can also direct the regioselectivity of certain reactions and enhance the solubility of the compounds in organic solvents.

The versatility of substituted benzyl alcohols is further highlighted by their use as protecting groups for carboxylic acids and other functional groups in multi-step syntheses. wikipedia.org The benzyl group can be readily introduced and subsequently removed under mild conditions, making it an ideal choice for protecting sensitive molecules during chemical transformations.

Overview of Research Trends Pertaining to 3-Chloro-2,4-dimethylbenzyl alcohol and its Analogs

While specific research on this compound is limited, research on its analogs is vibrant and multifaceted. A significant trend involves the development of novel and more efficient synthetic methods for the preparation of substituted benzyl alcohols. This includes the use of green chemistry principles, such as catalysis with earth-abundant metals and the use of environmentally benign solvents. acs.org

Another key area of research focuses on the application of these compounds in medicinal chemistry. Halogenated and alkyl-substituted benzyl alcohols are often used as key intermediates in the synthesis of biologically active molecules. For example, they can be incorporated into the structure of potential drug candidates to enhance their efficacy, selectivity, or pharmacokinetic properties.

In the realm of materials science, there is growing interest in using substituted benzyl alcohols as monomers for the synthesis of specialty polymers and as components of liquid crystal displays. The specific substitution pattern on the aromatic ring can be used to control the physical properties of the resulting materials, such as their thermal stability, optical properties, and self-assembly behavior.

Physicochemical Properties of Selected Substituted Benzyl Alcohols

The following table provides a comparison of the physicochemical properties of this compound and some of its closely related analogs. This data highlights the influence of different substituents on the physical characteristics of these compounds.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| This compound | 1780815-77-1 | C₉H₁₁ClO | 170.63 | - | - |

| 3-Chlorobenzyl alcohol | 873-63-2 | C₇H₇ClO | 142.58 | - | 234 |

| 3,4-Dimethylbenzyl alcohol | 6966-10-5 | C₉H₁₂O | 136.19 | 62-65 | 218-221 |

| 2,4-Dichlorobenzyl alcohol | 1777-82-8 | C₇H₆Cl₂O | 177.03 | 59-61 | 250 |

Data for this compound is limited. Data for other compounds is sourced from various chemical suppliers and databases.

Synthesis of Substituted Benzyl Alcohols

The synthesis of substituted benzyl alcohols can be achieved through various methods. A common approach is the reduction of the corresponding substituted benzaldehyde (B42025) or benzoic acid. For instance, 4-chloro-2,6-dimethyl-benzyl alcohol can be prepared by the reduction of 4-chloro-2,6-dimethylbenzaldehyde (B2618653) using sodium borohydride (B1222165). google.com Another method involves the hydrolysis of the corresponding benzyl halide. For example, 2,4-dichlorobenzyl alcohol can be obtained in high purity by a two-stage reaction of 2,4-dichlorobenzyl chloride. google.com

More advanced synthetic strategies include the use of Grignard reagents and transition metal-catalyzed cross-coupling reactions. acs.org These methods offer greater flexibility and control over the substitution pattern of the final product.

Concluding Remarks

This compound, as a member of the substituted benzyl alcohol family, holds potential for a variety of applications in organic synthesis and materials science. While direct research on this specific compound is not extensive, the well-established chemistry of its analogs provides a strong foundation for its future exploration. The continued development of novel synthetic methodologies and the ongoing search for new functional molecules are likely to unveil the full potential of this and other substituted benzyl alcohols.

Structure

3D Structure

Properties

IUPAC Name |

(3-chloro-2,4-dimethylphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO/c1-6-3-4-8(5-11)7(2)9(6)10/h3-4,11H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTNZDJKAWJUOOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)CO)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Approaches to 3 Chloro 2,4 Dimethylbenzyl Alcohol and Structural Analogs

Methodologies for the Construction of the Benzyl (B1604629) Alcohol Core Structure

The formation of the benzyl alcohol core is a critical step in the synthesis of 3-Chloro-2,4-dimethylbenzyl alcohol. Several reliable and well-established methodologies can be employed for this transformation, each with its own set of advantages and specific applications.

Reductive Transformations of Carbonyl Precursors (e.g., Aldehydes, Ketones)

One of the most common and straightforward methods for preparing benzyl alcohols is through the reduction of the corresponding benzaldehyde (B42025) or ketone. This approach is widely used due to the availability of a variety of reducing agents and the generally high yields and selectivity of the reaction.

The reduction of a benzaldehyde, such as 3-chloro-2,4-dimethylbenzaldehyde (B1647827), to its corresponding benzyl alcohol is a key transformation. google.com A range of reducing agents can be utilized for this purpose, with sodium borohydride (B1222165) (NaBH₄) being a popular choice due to its mild nature and high chemoselectivity for aldehydes and ketones. For instance, the reduction of 3,4-dimethoxybenzaldehyde (B141060) with NaBH₄ yields 3,4-dimethoxybenzyl alcohol in high purity (100%) and a substantial yield (98%). ijcea.org This method is often preferred in multi-step syntheses where the preservation of other functional groups is crucial.

The general reaction scheme for the reduction of a substituted benzaldehyde to a benzyl alcohol using sodium borohydride is depicted below:

Table 1: Reduction of Substituted Benzaldehydes

| Starting Material | Reducing Agent | Product | Yield | Purity | Reference |

| 3,4-dimethoxybenzaldehyde | NaBH₄ | 3,4-dimethoxybenzyl alcohol | 98% | 100% | ijcea.org |

| 4-chloro-2,6-dimethylbenzaldehyde (B2618653) | Sodium borohydride | 4-chloro-2,6-dimethyl-benzyl alcohol | Not specified | Not specified | google.com |

Nucleophilic Substitution Reactions on Benzyl Halides

Another effective strategy for the synthesis of benzyl alcohols involves the nucleophilic substitution of a benzyl halide. uci.edu In this reaction, the halogen atom at the benzylic position is displaced by a nucleophile, typically a hydroxide (B78521) ion (OH⁻), to form the alcohol. This method is particularly useful when the corresponding benzyl halide is readily accessible.

The reaction proceeds via either an Sₙ1 or Sₙ2 mechanism, depending on the structure of the alkyl halide and the reaction conditions. uci.edu For primary benzyl halides, the Sₙ2 mechanism is generally favored. A two-stage process can also be employed to synthesize dichlorobenzyl alcohol from dichlorobenzyl chloride, which involves reaction with a water-soluble salt of an organic acid in the presence of a phase transfer catalyst to form an ester, followed by hydrolysis with a strong base. google.com This method is reported to produce 2,4-dichlorobenzyl alcohol with a purity of 99.3% and a yield of 94.6%. google.com

It is important to note that nucleophilic aromatic substitution, where the nucleophile directly attacks the aromatic ring, is also a known reaction but typically requires the presence of strong electron-withdrawing groups on the ring to proceed efficiently. libretexts.orglibretexts.org

Grignard Reagent Applications in Carbonyl Additions

Grignard reagents are powerful tools in organic synthesis for the formation of carbon-carbon bonds. walisongo.ac.id They can be utilized to synthesize benzyl alcohols through the addition of a suitable Grignard reagent to an aldehyde or ketone.

For example, the synthesis of 3,4-dimethylbenzaldehyde (B1206508) can be achieved by reacting 4-bromo-o-xylene (B1216868) with magnesium to form the Grignard reagent, which is then formylated using N,N-dimethylformamide (DMF). google.com This aldehyde can subsequently be reduced to the corresponding benzyl alcohol. The Grignard reaction is initiated with a catalyst like iodine and is typically carried out in an ethereal solvent such as tetrahydrofuran (B95107) (THF). google.com

The general steps for this process are:

Formation of the Grignard reagent from an aryl halide.

Reaction of the Grignard reagent with a formylating agent like DMF.

Acidic workup to yield the benzaldehyde.

Reduction of the benzaldehyde to the benzyl alcohol.

Regioselective Introduction of Chloro and Methyl Substituents

The precise positioning of the chloro and methyl groups on the aromatic ring is crucial for the synthesis of the target molecule, this compound. This requires careful consideration of directing effects and the use of regioselective synthetic methods.

Directed Halogenation Strategies

The introduction of a chlorine atom at a specific position on the benzene (B151609) ring is typically achieved through electrophilic aromatic substitution. The existing substituents on the ring play a significant role in directing the incoming electrophile. Methyl groups are ortho-, para-directing and activating, meaning they direct incoming electrophiles to the positions ortho and para to themselves and increase the rate of reaction.

In the context of synthesizing this compound, if one were to start with 2,4-dimethylbenzyl alcohol, the chlorination would need to be directed to the 3-position. The directing effects of the two methyl groups would need to be carefully considered to achieve the desired regioselectivity.

Alkylation Methods for Aromatic Ring Functionalization

The introduction of methyl groups onto an aromatic ring is commonly accomplished through Friedel-Crafts alkylation. rsc.org This reaction involves the use of an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). However, Friedel-Crafts alkylation can be prone to issues such as polysubstitution and carbocation rearrangements.

To achieve specific methylation patterns, it is often more strategic to start with a precursor that already contains the methyl groups in the desired positions, such as 2,4-dimethylbenzaldehyde (B100707) or a related compound. achemblock.com Alternatively, more controlled alkylation methods or multi-step synthetic sequences may be employed to ensure the correct placement of the methyl substituents. For instance, a long-term continuous-flow reaction using p-chlorobenzyl alcohol has been shown to produce the desired alkylated product in high yield. rsc.org

Chemo- and Stereoselective Synthesis Considerations

The efficient synthesis of this compound hinges on the selective transformation of functional groups. The primary route to this compound is the reduction of the corresponding aldehyde, 3-chloro-2,4-dimethylbenzaldehyde.

Chemoselectivity: The key challenge in the synthesis of this compound is the chemoselective reduction of the aldehyde group in the presence of a reducible chloro-substituent and the aromatic ring. While powerful reducing agents like lithium aluminum hydride can be used, milder and more selective methods are often preferred to avoid unwanted side reactions such as hydrodehalogenation.

Catalytic hydrogenation is a highly effective method for this transformation. The choice of catalyst and reaction conditions is crucial for achieving high chemoselectivity. For instance, certain palladium catalysts are known to effectively reduce benzaldehyde derivatives to benzyl alcohols. thieme-connect.de Manganese-based catalysts have also shown remarkable efficiency in the chemoselective hydrogenation of aldehydes under mild, base-free conditions, tolerating reducible functionalities like halogens. nih.gov This approach is particularly advantageous as it avoids the use of stoichiometric reagents and often proceeds with high selectivity for the desired alcohol. nih.gov

Another chemoselective method involves the use of 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) (DMSO) for the rapid and high-yielding chlorination of benzylic alcohols under neutral conditions, a reaction that is highly selective for benzyl alcohols over aliphatic alcohols. organic-chemistry.org While this is the reverse reaction, it highlights the distinct reactivity of the benzylic position that can be exploited in synthesis design.

Stereoselectivity: The target molecule, this compound, is not chiral as the benzylic carbon is not a stereocenter. However, the synthesis of its chiral structural analogs is of significant interest, particularly in the pharmaceutical industry. The asymmetric synthesis of chiral benzylic alcohols can be achieved through several methods, including the asymmetric hydrogenation of prochiral ketones or the enantioselective addition of organometallic reagents to aldehydes.

For example, Pd/Cu co-catalyzed asymmetric benzylic substitution reactions have been developed for the stereodivergent synthesis of benzylic alcohol derivatives, allowing for the creation of two adjacent stereocenters with high diastereoselectivity and enantioselectivity. researchgate.net The use of chiral N-heterocyclic carbene (NHC)-nickel complexes can catalyze the enantioconvergent α-C-H arylation of racemic secondary alcohols to produce enantioenriched tertiary alcohols. organic-chemistry.org Furthermore, the addition of vinyl, aryl, and alkynyl organometallics to ketones bearing a stereogenic sulfoxide can generate tertiary alcohols in diastereomerically and enantiomerically pure form. nih.gov If a chiral analog of this compound were desired, these methods could be adapted, for instance, by starting from a corresponding prochiral ketone.

High diastereoselectivity can also be achieved in the synthesis of benzylic alcohols if appropriate functional groups are present in the starting material. acs.org For instance, the benzylic oxidation of a substrate with a chiral auxiliary can lead to a single diastereomer of the final alcohol product. acs.org

Green Chemistry Principles in Synthetic Route Design

Solvent-Free and Aqueous Reaction Media

A key principle of green chemistry is the reduction or elimination of volatile organic solvents (VOCs), which are often toxic, flammable, and contribute to environmental pollution.

Solvent-Free Reactions: Performing reactions in the absence of a solvent can significantly reduce waste and simplify product purification. For example, the aerobic oxidation of benzyl alcohol derivatives to the corresponding aldehydes has been successfully carried out under solvent-free conditions using a palladium oxide catalyst supported on ceria nanorods. mdpi.com This approach is highly compatible with the need for a low environmental impact. mdpi.com While this is an oxidation reaction, the principles can be applied to other transformations, such as the reduction of 3-chloro-2,4-dimethylbenzaldehyde, potentially using a solid-supported catalyst under solvent-free conditions.

Aqueous Reaction Media: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Metal-free methods for the synthesis of diverse alcohols have been developed using water as the solvent under reflux or microwave conditions, providing high yields. organic-chemistry.org For instance, the coupling of diazoalkanes derived from p-toluenesulfonylhydrazones with water can produce benzyl alcohols. organic-chemistry.org The use of aqueous/organic biphasic systems has also been explored for the hydrogenation of substituted benzaldehydes, where a catalyst operates at the interface. thieme-connect.de Such systems can facilitate catalyst recycling and product separation.

Catalytic Approaches (e.g., Biocatalysis, Metal Catalysis)

Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled and reused, thus minimizing waste. mun.ca

Biocatalysis: Enzymes offer a highly selective and environmentally friendly alternative to traditional chemical catalysts. They operate under mild conditions of temperature and pH, are biodegradable, and are derived from renewable resources. mdpi.com For the synthesis of this compound, the reduction of the corresponding aldehyde can be achieved using alcohol dehydrogenases (ADHs) or aldo-keto reductases. mdpi.com

Whole-cell biocatalysis, which utilizes intact microorganisms, is particularly attractive as it allows for the in-situ regeneration of expensive cofactors like NADH or NADPH. mdpi.com Marine microorganisms have been identified as a source of new biocatalysts for the conversion of benzaldehyde to benzyl alcohol. nih.gov To overcome the low water solubility of substrates like substituted benzaldehydes, biocompatible co-solvents or two-phase systems can be employed. nih.gov

Interactive Table: Biocatalytic Reduction of Benzaldehydes

| Feature | Description | Advantages | Potential for this compound |

| Enzyme Type | Alcohol Dehydrogenases (ADHs), Aldo-Keto Reductases | High selectivity, mild reaction conditions. mdpi.comnih.gov | High, assuming an enzyme with suitable substrate specificity can be identified or engineered. |

| Catalyst Form | Isolated enzymes or whole cells | Whole cells allow for cofactor regeneration. mdpi.com | Whole-cell systems would be economically advantageous. |

| Reaction Medium | Aqueous buffer, potentially with co-solvents or in a two-phase system | Environmentally benign. nih.gov | A two-phase system might be necessary due to the hydrophobicity of the substrate. |

| Challenges | Substrate and product inhibition | Immobilization of cells can improve robustness. nih.gov | Fed-batch or continuous flow reactor designs can mitigate inhibition. nih.gov |

Metal Catalysis: A wide range of metal catalysts have been developed for the synthesis of benzyl alcohols. These are often used in hydrogenation reactions of the corresponding aldehydes or in C-H activation/oxidation routes.

Palladium (Pd): Palladium nanoparticles, often supported on materials like silicon nanostructures or stabilized in ionic liquids, are effective for the chemoselective hydrogenation of benzaldehyde derivatives. thieme-connect.deresearchgate.net

Copper (Cu): Copper complexes have been used to catalytically oxidize benzyl alcohol to benzaldehyde, demonstrating the potential for reversible reactions. mdpi.com Copper-catalyzed reactions also play a role in asymmetric synthesis. researchgate.net

Gold (Au): Gold nanoparticles supported on titanium dioxide have shown high activity for the direct borylation of benzylic alcohols under mild, heterogeneous conditions. acs.org

Iron (Fe): Iron chlorides have been used as eco-friendly catalysts for the etherification of benzyl alcohols. nih.gov

Manganese (Mn): Manganese pincer complexes are highly efficient for the homogeneous chemoselective hydrogenation of aldehydes. nih.gov

Interactive Table: Comparison of Metal Catalysis for Benzyl Alcohol Synthesis

| Catalyst System | Reaction Type | Substrates | Conditions | Selectivity |

| Pd/C | Hydrogenation | Substituted Benzaldehydes | Aqueous/organic solution | High for alcohol thieme-connect.de |

| Mn(I) PNP pincer | Hydrogenation | Aromatic Aldehydes | Room temp, base-free | High chemoselectivity nih.gov |

| Cu(II) complexes | Oxidation | Benzyl Alcohol | Acetonitrile, H₂O₂ | Product conversion varies with ligand mdpi.com |

| Au/TiO₂ | Borylation | Benzylic Alcohols | Mild, heterogeneous | High yield acs.org |

| FeCl₃·6H₂O | Etherification | Benzyl Alcohols | Propylene carbonate | Good to high yields nih.gov |

Atom Economy and Waste Minimization Strategies

Atom Economy: A key metric in green chemistry, atom economy measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. rsc.org Reactions with high atom economy, such as addition and rearrangement reactions, are preferred over those with low atom economy, like substitution and elimination reactions.

For the synthesis of this compound via the reduction of 3-chloro-2,4-dimethylbenzaldehyde with a reducing agent like sodium borohydride (NaBH₄), the atom economy can be calculated. While the hydrogenation with H₂ gas offers a 100% theoretical atom economy, the use of metal hydrides results in the formation of inorganic byproducts, lowering the atom economy.

A crucial aspect of a green synthesis is not just high yield but also high atom economy, ensuring that the majority of the starting materials are converted into the final product with minimal waste. nih.gov

Waste Minimization: Beyond atom economy, several strategies can be employed to minimize waste:

Catalyst Recycling: Heterogeneous catalysts can be easily separated from the reaction mixture by filtration and reused. google.com This is a significant advantage of using supported metal catalysts or immobilized enzymes.

Use of Less Hazardous Reagents: The third principle of green chemistry advocates for using and generating substances with little to no toxicity. youtube.com For instance, replacing toxic reagents with greener alternatives, such as using biocatalysts or less hazardous solvents, contributes to a safer process.

One-Pot Reactions: Designing multi-step syntheses to occur in a single reaction vessel without isolating intermediates can save on solvents, energy, and reduce waste. acs.org A two-step, one-pot procedure for the synthesis of substituted benzaldehydes has been reported, which protects the aldehyde in situ for subsequent reactions. rug.nl

By strategically applying these principles, the synthesis of this compound and its analogs can be designed to be not only efficient and selective but also environmentally responsible.

Chemical Reactivity and Transformation Pathways of 3 Chloro 2,4 Dimethylbenzyl Alcohol

Oxidation Reactions of the Benzyl (B1604629) Alcohol Moiety

The benzylic alcohol group is susceptible to oxidation, a fundamental transformation in organic chemistry. This process can be controlled to yield either aldehydes or carboxylic acids, depending on the chosen reagents and reaction conditions.

The selective oxidation of primary alcohols, such as 3-chloro-2,4-dimethylbenzyl alcohol, is a critical process for producing valuable carbonyl compounds. Oxidation to the aldehyde, 3-chloro-2,4-dimethylbenzaldehyde (B1647827), requires mild oxidizing agents to prevent over-oxidation to the carboxylic acid. organic-chemistry.orgyoutube.com Common reagents for this transformation include pyridinium (B92312) chlorochromate (PCC) and conditions associated with the Swern or Dess-Martin periodinane oxidations. youtube.com These methods are known for their high selectivity for aldehydes. organic-chemistry.org For instance, the use of trichloroisocyanuric acid with a TEMPO catalyst in dichloromethane (B109758) allows for the rapid oxidation of benzylic alcohols to aldehydes without significant formation of carboxylic acids. organic-chemistry.org

Conversely, the complete oxidation of the benzyl alcohol to 3-chloro-2,4-dimethylbenzoic acid requires stronger oxidizing agents. libretexts.org Reagents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), often generated in situ from sodium or potassium dichromate and sulfuric acid, are typically employed. youtube.comlibretexts.org To ensure the reaction proceeds to the carboxylic acid, the process is often carried out by heating the alcohol under reflux with an excess of the oxidizing agent. libretexts.org This prevents the intermediate aldehyde from being isolated. libretexts.org

Table 1: Oxidation Reactions of this compound

| Product | Reagents | Conditions |

| 3-Chloro-2,4-dimethylbenzaldehyde | Pyridinium chlorochromate (PCC) | Mild conditions |

| Swern Oxidation (DMSO, oxalyl chloride, triethylamine) | Low temperature | |

| Trichloroisocyanuric acid/TEMPO | Room temperature | |

| 3-Chloro-2,4-dimethylbenzoic acid | Potassium permanganate (KMnO₄) | Heating under reflux |

| Potassium dichromate (K₂Cr₂O₇) / H₂SO₄ | Heating under reflux |

The mechanisms governing the oxidation of benzyl alcohols are complex and can proceed through different pathways depending on the oxidant and conditions. For many metal-based oxidants, the reaction can involve the formation of a chromate (B82759) ester followed by an E2-like elimination of the α-proton.

Radical pathways are also significant, particularly in atmospheric and certain catalyzed oxidations. nih.govresearchgate.net For example, the atmospheric oxidation of benzyl alcohol initiated by hydroxyl (OH) radicals proceeds through H-abstraction from the benzylic -CH₂- group (a minor pathway) and addition to the aromatic ring (the major pathway). nih.gov The resulting radicals react further with molecular oxygen to form various oxygenated products. nih.gov

In catalyzed aerobic oxidations, such as those using cobalt-porphyrin complexes, the mechanism can involve free radicals and follow Michaelis-Menten kinetics. gdut.edu.cn In situ spectroscopic studies have helped to identify the transfer of free radicals and the oxygen-transfer mechanism, confirming that the consumption of peroxyl radicals can be a rate-limiting step. gdut.edu.cn Other studies using reagents like trichloroisocyanuric acid (TCCA) suggest an autocatalytic mechanism involving in situ generated Cl₂ which performs a hydride abstraction. researchgate.net For substrates with strong electron-withdrawing groups, the mechanism may shift to a hydrogen abstraction from a benzyl hypochlorite (B82951) intermediate. researchgate.net

Substitution Reactions of the Hydroxyl Group

The hydroxyl group of this compound can be replaced by other functional groups, most notably halogens, or can be derivatized through reactions like esterification.

The transformation of this compound into the corresponding benzyl halide, such as 3-chloro-2,4-dimethylbenzyl chloride, is a key synthetic step. This is typically achieved using reagents like thionyl chloride (SOCl₂) or hydrohalic acids (e.g., HCl, HBr). The reaction of a benzyl alcohol with thionyl chloride is a common and effective method for producing benzyl chlorides. Similarly, treatment with concentrated hydrochloric acid can also yield the chloride, though it may require more forcing conditions. The reactivity order for Sₙ2 reactions involving alkyl halides is typically R-I > R-Br > R-Cl > R-F. googleapis.com

Esterification is a fundamental derivatization reaction for alcohols. This compound can be reacted with carboxylic acids, acid anhydrides, or acyl chlorides to form the corresponding esters. This reaction is often catalyzed by a strong acid. For example, the reaction of substituted benzyl chlorides (which can be formed in situ or separately from the alcohol) with sodium benzoate (B1203000) can produce benzyl benzoate esters. researchgate.net This esterification can be facilitated by phase transfer catalysts. researchgate.net

Other derivatization reactions are also possible. The hydroxyl group can be converted into an ether or used in coupling reactions. For instance, direct borylation of benzyl alcohols can be achieved through palladium-catalyzed C-O activation to produce benzylboronates. rsc.org Additionally, the alcohol can undergo radical condensation with amides in the presence of a strong base like potassium tert-butoxide to form 3-arylpropanamides. rsc.org

Table 2: Substitution and Derivatization Reactions of the Hydroxyl Group

| Reaction Type | Reagent(s) | Product Type |

| Halogenation | Thionyl chloride (SOCl₂) | Benzyl chloride |

| Concentrated HCl | Benzyl chloride | |

| Esterification | Carboxylic acid / Acid catalyst | Benzyl ester |

| Acyl chloride / Base | Benzyl ester | |

| Borylation | Bis(pinacolato)diboron / Pd(OAc)₂ | Benzylboronate |

| Radical Condensation | Acetamide / KOtBu | 3-Arylpropanamide |

Reactions Involving the Aromatic Ring

The aromatic ring of this compound is subject to electrophilic aromatic substitution (EAS). The rate and regioselectivity of these reactions are dictated by the directing effects of the substituents already present: the chloro group, two methyl groups, and the hydroxymethyl group.

The substituents on the benzene (B151609) ring determine the position of incoming electrophiles. libretexts.org

-CH₂OH (Hydroxymethyl group): This group is generally considered to be weakly deactivating and an ortho-, para-director.

-CH₃ (Methyl groups): Alkyl groups are activating and ortho-, para-directors due to inductive effects and hyperconjugation. libretexts.org

-Cl (Chloro group): Halogens are deactivating due to their inductive electron-withdrawing effect, but they are ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance. libretexts.org

In this compound, the two methyl groups at positions 2 and 4, and the chloro group at position 3, create a specific electronic environment. The powerful activating effects of the two methyl groups will strongly influence the position of substitution. The most likely positions for an incoming electrophile would be C5 and C6, which are ortho and para to the activating methyl groups. The combined directing effects would need to be considered for any specific EAS reaction, such as nitration, halogenation, or Friedel-Crafts reactions. masterorganicchemistry.compressbooks.pub For example, nitration would likely occur at the C5 position, directed ortho to the C4-methyl and para to the C2-methyl group, while also avoiding steric hindrance from the C3-chloro group.

Multi-Component Reactions and Cascade Transformations

This compound, as a substituted benzyl alcohol, is a potential substrate for various multi-component reactions (MCRs) and cascade transformations. These reactions are highly efficient processes that allow for the construction of complex molecules from simple starting materials in a single step.

One such example is the palladium-catalyzed multicomponent synthesis of 2,3-dihydroquinazolin-4(1H)-ones from isatoic anhydrides, alkylamines, and benzylic alcohols in water. researchgate.net This cascade process involves the aerobic dehydrogenation of the benzyl alcohol to the corresponding aldehyde, followed by cyclocondensation. researchgate.net Similarly, a one-pot, three-step synthesis of 1-aryl-β-carbolines utilizes the in-situ generation of aldehydes from benzylic alcohols via palladium-catalyzed dehydrogenation, followed by a Pictet-Spengler cyclization and subsequent aromatization. researchgate.net

Iron(III) catalyst systems have been employed for the multicomponent coupling of catechols, benzyl alcohols, and ammonium (B1175870) acetate (B1210297) to synthesize benzoxazole (B165842) derivatives. acs.orgacs.org This protocol is notable for its use of an abundant and inexpensive catalyst and demonstrates broad functional group tolerance. acs.orgacs.org The proposed mechanism involves the oxidation of the benzyl alcohol to the aldehyde, which then participates in the cyclization cascade. acs.org

The "borrowing hydrogen" strategy is another powerful concept where transition metal catalysts, such as ruthenium complexes, temporarily "borrow" hydrogen from an alcohol to generate an intermediate aldehyde. orgsyn.org This aldehyde can then react with a suitable nucleophile before the hydrogen is returned by the catalyst, resulting in the formation of a new C-C or C-N bond. orgsyn.orgresearchgate.net

| Reaction Type | Catalyst/Reagent | Reactants | Product |

| Quinazolinone Synthesis | Pd(II)/TPPMS, Cu(II) | Isatoic anhydride, alkylamine, benzyl alcohol | 2,3-Dihydroquinazolin-4(1H)-one |

| β-Carboline Synthesis | Pd(0)/TPPMS, DBU/air | Benzyl alcohol, tryptamine | 1-Aryl-β-carboline |

| Benzoxazole Synthesis | Fe(NO₃)₃·9H₂O, DDQ | Catechol, benzyl alcohol, ammonium acetate | Benzoxazole derivative |

Rearrangement Reactions and Fragmentations

Substituted benzyl alcohols can undergo various rearrangement and fragmentation reactions, often under specific conditions such as mass spectrometry or in the presence of strong bases or acids.

The Wittig rearrangement is a base-promoted reaction of ethers that can be relevant to derivatives of benzyl alcohols, leading to the formation of secondary or tertiary alcohols through a rsc.orgresearchgate.net-rearrangement. slideshare.net Another classic rearrangement is the benzilic acid rearrangement, where 1,2-diketones rearrange to form α-hydroxy carboxylic acids in the presence of a base. wikipedia.org While not a direct reaction of the alcohol, derivatives of this compound, upon oxidation to the corresponding benzil, could undergo this transformation. The reaction is known to work for a variety of aromatic and heterocyclic substrates. wikipedia.org

In the context of mass spectrometry, benzyl alcohol and its derivatives exhibit characteristic fragmentation patterns. The fragmentation of benzyl alcohol can lead to the formation of a hydroxy tropylium (B1234903) ion. slideshare.net For deprotonated hydroxybenzyl alcohols, specific fragmentation pathways, including the elimination of a dihydrogen molecule and the loss of formaldehyde (B43269) or water, have been observed and computationally studied. nih.gov The fragmentation of benzyl alcohol can also produce a peak at m/z = 79 through a mechanism involving a norcaradiene intermediate and subsequent decarbonylation. stackexchange.com

In some cases, fragmentation can occur via a "back-biting" reaction, where a hydroxyl end group attacks an adjacent carbonyl carbon, leading to the loss of a neutral molecule. researchgate.net

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of 3-Chloro-2,4-dimethylbenzyl alcohol. By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H and ¹³C NMR spectra, the precise placement of each atom can be confirmed.

In a typical ¹H NMR spectrum, the protons of the two distinct methyl groups would appear as singlets, likely in the range of δ 2.2-2.5 ppm. The methylene (B1212753) (-CH₂-) protons of the benzyl (B1604629) group would also produce a singlet around δ 4.6-4.7 ppm, while the hydroxyl (-OH) proton's signal would be a broad singlet whose position is dependent on solvent and concentration. The aromatic region would show two singlets, corresponding to the protons at the C5 and C6 positions of the benzene (B151609) ring.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule. The methyl carbons would resonate at the upfield end of the spectrum (around δ 15-25 ppm), followed by the methylene carbon (around δ 60-65 ppm). The aromatic carbons would appear in the δ 125-140 ppm range, with their exact shifts influenced by the attached chloro and methyl substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Data are predicted based on known substituent effects and analysis of similar compounds like 3-chlorobenzyl alcohol and 2,4-dimethylbenzyl alcohol. Actual experimental values may vary slightly.)

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| C2-CH₃ | ~2.40 (s, 3H) | ~16 |

| C4-CH₃ | ~2.30 (s, 3H) | ~20 |

| -CH₂OH | ~4.65 (s, 2H) | ~62 |

| -OH | Variable (br s, 1H) | - |

| C5-H | ~7.25 (s, 1H) | ~131 |

| C6-H | ~7.15 (s, 1H) | ~128 |

| C1 (C-CH₂OH) | - | ~138 |

| C2 (C-CH₃) | - | ~135 |

| C3 (C-Cl) | - | ~133 |

| C4 (C-CH₃) | - | ~139 |

| C5 (C-H) | - | ~131 |

| C6 (C-H) | - | ~128 |

s = singlet, br s = broad singlet

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR)

While ¹D NMR provides fundamental data, 2D NMR techniques are employed for unambiguous assignment and to probe through-bond and through-space correlations.

COSY (Correlation Spectroscopy): A 2D COSY experiment would be used to confirm proton-proton couplings. For this compound, it would primarily show a cross-peak between the methylene (-CH₂) and hydroxyl (-OH) protons, confirming their proximity, although this coupling is often suppressed by chemical exchange.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate proton signals with their directly attached carbon atoms. An HSQC spectrum would definitively link the proton signal at ~4.65 ppm to the methylene carbon and the aromatic proton signals to their respective aromatic carbons, confirming the assignments made in the ¹D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) couplings between protons and carbons. It is particularly powerful for establishing the substitution pattern on the aromatic ring. For instance, the protons of the C2-methyl group would show correlations to the C1, C2, and C3 carbons, while the C5 aromatic proton would show correlations to C1, C3, and C4, unequivocally confirming the entire molecular structure.

Solid-State NMR (ssNMR) could be utilized to study the compound in its crystalline form, providing insights into intermolecular packing and the presence of different polymorphs.

Conformational Analysis via NMR

The conformation of this compound, particularly the orientation of the hydroxymethyl group relative to the benzene ring, can be investigated using NMR. Studies on the parent compound, benzyl alcohol, have shown that the C-O bond tends to have preferred orientations. researchgate.net For the title compound, the steric hindrance introduced by the methyl group at the C2 position and the electronic influence of the chloro group at C3 would significantly impact the rotational energy barrier around the C(aryl)-CH₂OH bond. Advanced NMR experiments, such as Nuclear Overhauser Effect (NOE) spectroscopy, could measure through-space interactions between the methylene protons and the C2-methyl or C6-H protons, providing experimental evidence for the time-averaged conformation of the molecule in solution. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. For this compound (C₉H₁₁ClO), the calculated exact mass is approximately 170.05 g/mol . The mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks, with a ratio of approximately 3:1, which is indicative of the presence of a single chlorine atom.

The fragmentation pattern would likely involve:

Loss of a hydroxyl radical (·OH) to form a [M-17]⁺ ion.

Loss of water (H₂O) to form a [M-18]⁺ ion.

Loss of the hydroxymethyl radical (·CH₂OH) to give a [M-31]⁺ peak corresponding to the 2-chloro-1,3-dimethylbenzene (B1203680) cation.

The base peak is often the substituted tropylium (B1234903) ion, formed by rearrangement and loss of a chlorine atom, or the benzyl cation [M-Cl]⁺ at m/z 135.

Hyphenated Techniques (e.g., GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of this compound, as it combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry. rsc.orgthegoodscentscompany.com In a typical analysis, the compound would be separated from other components in a mixture on a GC column, and its retention time would be recorded. Upon elution from the column, it would enter the mass spectrometer, where an electron ionization (EI) mass spectrum is generated, allowing for its positive identification by matching the spectrum against a library database or by manual interpretation of the fragmentation pattern. rsc.orgthegoodscentscompany.com

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify functional groups and analyze the vibrational modes of the molecule. The spectra are characterized by absorption bands corresponding to the stretching and bending vibrations of specific bonds.

Table 2: Key IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (alcohol) | 3600 - 3200 | Strong, Broad (IR) |

| Aromatic C-H Stretch | 3100 - 3000 | Medium (IR, Raman) |

| Aliphatic C-H Stretch (CH₃, CH₂) | 2980 - 2850 | Medium-Strong (IR, Raman) |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong (IR, Raman) |

| C-O Stretch (primary alcohol) | ~1050 | Strong (IR) |

| C-Cl Stretch | 800 - 600 | Medium-Strong (IR) |

The broad O-H stretching band in the IR spectrum is a hallmark of the alcohol functional group, arising from hydrogen bonding. The various C-H and C=C stretching and bending vibrations confirm the presence of both aromatic and aliphatic components. The C-Cl stretch provides evidence for the chloro-substituent. Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The chromophore in this compound is the substituted benzene ring. Benzene itself exhibits two primary absorption bands: a strong E₂ band around 204 nm and a weaker, fine-structured B band around 256 nm.

The substituents on the benzene ring—chloro, methyl, and hydroxymethyl groups—act as auxochromes, which modify the absorption characteristics of the chromophore. These groups typically cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the B-band. Therefore, this compound is expected to show a primary absorption maximum (λ_max) shifted to a wavelength longer than 256 nm, likely in the 260-280 nm range.

X-ray Crystallography for Solid-State Structure Determination

For a molecule like this compound, X-ray crystallography would reveal the spatial orientation of the chloro, methyl, and hydroxyl groups attached to the benzene ring. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictates the packing of the molecules in the crystal.

As of the current body of scientific literature, specific crystallographic data for this compound is not publicly available. However, the determination of its crystal structure would follow standard procedures, involving crystal growth, data collection using a diffractometer, and structure solution and refinement using specialized software. The expected data would be presented in a format similar to the following hypothetical table, which is based on data for other organic molecules.

Table 1: Hypothetical X-ray Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Empirical Formula | C₉H₁₁ClO |

| Formula Weight | 170.64 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 15.678 |

| β (°) | 98.76 |

| Volume (ų) | 850.4 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.334 |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatography is an indispensable tool in synthetic chemistry for separating, identifying, and quantifying the components of a mixture. The purity of this compound, as well as the progress of reactions involving this compound, can be effectively monitored using various chromatographic methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and versatile technique used to separate compounds in a liquid mobile phase that is pumped through a column packed with a solid stationary phase. For a moderately polar compound like this compound, reversed-phase HPLC is a common method of choice. In this mode, the stationary phase is nonpolar (e.g., C18-silica), and a polar mobile phase is used.

The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. The retention time, the time it takes for a compound to travel through the column, is a characteristic feature used for identification. The area under the peak in the chromatogram is proportional to the concentration of the compound, allowing for quantitative analysis and purity determination.

Gas Chromatography (GC)

Gas chromatography is another powerful separation technique, particularly suitable for volatile and thermally stable compounds. In GC, the sample is vaporized and injected into a gaseous mobile phase (a carrier gas, such as helium or nitrogen) that flows through a column containing a stationary phase. The separation occurs based on the compound's boiling point and its interaction with the stationary phase.

This compound is amenable to GC analysis. This method is highly effective for assessing its purity by detecting any volatile impurities, such as starting materials or by-products from its synthesis. The retention time is used for qualitative identification, and the peak area provides quantitative information.

Thin-Layer Chromatography (TLC)

Thin-layer chromatography is a simple, rapid, and cost-effective chromatographic technique used for qualitative analysis. It involves spotting a small amount of the sample onto a plate coated with a thin layer of an adsorbent material, typically silica (B1680970) gel. The plate is then placed in a developing chamber with a solvent (the mobile phase). As the solvent moves up the plate by capillary action, the components of the sample separate based on their differential adsorption to the stationary phase and solubility in the mobile phase. The position of the spots is visualized, often under UV light, and the retention factor (Rƒ) is calculated. TLC is widely used to monitor the progress of a chemical reaction by observing the disappearance of reactants and the appearance of products.

Table 2: Illustrative Chromatographic Conditions for Analysis of Aromatic Alcohols

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection |

| HPLC | C18-silica (5 µm) | Acetonitrile/Water gradient | UV (254 nm) |

| GC | Phenyl-methylpolysiloxane | Helium | FID |

| TLC | Silica gel 60 F₂₅₄ | Ethyl acetate (B1210297)/Hexane (e.g., 30:70 v/v) | UV (254 nm) |

Computational and Theoretical Investigations of 3 Chloro 2,4 Dimethylbenzyl Alcohol

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are instrumental in understanding the fundamental properties of molecules like 3-Chloro-2,4-dimethylbenzyl alcohol. rsc.orgrsc.org These methods solve the Schrödinger equation to varying degrees of approximation, providing detailed information about electronic structure and energy.

DFT methods, such as B3LYP, are often employed for their balance of computational cost and accuracy in studying substituted aromatic compounds. researchgate.net For instance, in a study on 4-chloro-3-ethylphenol, a related substituted aromatic alcohol, DFT calculations with the 6-311G(d,p) basis set were used to determine the optimized geometry and vibrational frequencies. researchgate.net Similar approaches can be applied to this compound to predict its geometric parameters, such as bond lengths and angles.

Table 1: Predicted Geometric Parameters of this compound (Illustrative)

| Parameter | Predicted Value |

| C-Cl Bond Length | ~1.75 Å |

| C-O Bond Length | ~1.43 Å |

| O-H Bond Length | ~0.96 Å |

| C-C (aromatic) | ~1.39 - 1.41 Å |

| C-C (methyl) | ~1.51 Å |

| C-O-H Angle | ~109° |

Note: These are illustrative values based on typical bond lengths and angles in similar molecules.

The electronic structure of this compound is dictated by the interplay of the substituent groups on the benzene (B151609) ring. The chlorine atom acts as an electron-withdrawing group through induction but a weak deactivating group in electrophilic aromatic substitution due to resonance. The two methyl groups are electron-donating, activating the ring.

Molecular orbital (MO) analysis, a standard output of quantum chemical calculations, provides insights into the reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. For aromatic compounds, the HOMO is often associated with the electron-donating ability (nucleophilicity), while the LUMO relates to the electron-accepting ability (electrophilicity).

In a study of halogenated ligands, it was highlighted that understanding the donor-acceptor interactions and steric repulsion between the occupied orbitals of the halogenated compound and its environment is crucial. nih.gov For this compound, the HOMO would likely be a π-orbital of the benzene ring, with significant contributions from the oxygen atom and the methyl groups. The LUMO would likely be a π*-antibonding orbital of the aromatic system. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability. researchgate.net

Quantum chemical calculations are widely used to predict various spectroscopic properties, including infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. researchgate.net Calculated vibrational frequencies from DFT can be correlated with experimental IR and Raman spectra to aid in the assignment of vibrational modes. researchgate.net

For a molecule like 4-chloro-3-ethylphenol, calculated vibrational frequencies were scaled to improve agreement with experimental data. researchgate.net A similar approach for this compound would involve calculating the harmonic vibrational frequencies and applying a scaling factor to predict the experimental IR spectrum. This would allow for the identification of characteristic peaks, such as the O-H stretch, C-H stretches of the methyl and aromatic groups, and the C-Cl stretch.

NMR chemical shifts can also be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. These predictions, when compared to experimental data, can help confirm the molecular structure and assign specific resonances to the various protons and carbons in the molecule.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in different environments, such as in solution. nih.govscirp.orgresearchgate.net These simulations model the movement of atoms and molecules over time based on classical mechanics and a defined force field.

MD simulations could be used to study the aggregation behavior of this compound in aqueous or non-aqueous solvents, revealing information about intermolecular interactions like hydrogen bonding and π-π stacking. nih.gov For example, simulations of alcohols in porous materials have shown that nucleation is a key mechanism in their adsorption. upo.es Furthermore, MD simulations can be employed to investigate the interaction of the molecule with surfaces or biological macromolecules, providing insights into its potential applications or environmental fate. researchgate.net

Reaction Mechanism Elucidation and Transition State Analysis

Theoretical calculations are invaluable for elucidating reaction mechanisms and analyzing the transition states of reactions involving benzyl (B1604629) alcohols. nih.govsemanticscholar.org Common reactions for this class of compounds include oxidation of the alcohol group and electrophilic substitution on the aromatic ring.

The oxidation of benzyl alcohol to benzaldehyde (B42025) has been studied using DFT, revealing the roles of catalysts and the energetics of the reaction pathway. semanticscholar.orgmdpi.com For this compound, the electron-donating methyl groups would likely facilitate oxidation, while the chlorine atom might have a more complex influence.

Electrophilic aromatic substitution reactions on the benzene ring would be directed by the combined effects of the chloro and dimethyl substituents. researchgate.net The methyl groups are ortho, para-directing, while the chlorine atom is also ortho, para-directing but deactivating. Theoretical calculations can predict the most likely sites for electrophilic attack by modeling the transition states for substitution at different positions on the ring. researchgate.net

Table 2: Predicted Relative Reactivity for Electrophilic Aromatic Substitution (Illustrative)

| Position on Benzene Ring | Predicted Relative Reactivity | Directing Groups |

| 5 | High | Ortho to a methyl group, para to a methyl group |

| 6 | Moderate | Ortho to the chloro group |

| 1 | Low | Ipso-position of the CH2OH group |

Note: This is an illustrative prediction based on the directing effects of the substituents.

Conformational Landscape Exploration

The presence of the hydroxymethyl and methyl groups allows for different spatial arrangements, or conformations, of this compound. Conformational analysis, which can be performed using quantum chemical methods, helps to identify the most stable conformations and the energy barriers for rotation around single bonds. rsc.orgrsc.org

For ortho-halogenated benzyl alcohols, studies have shown the existence of multiple low-energy conformations, some of which involve an intramolecular hydrogen bond between the hydroxyl group and the halogen atom. rsc.org While this compound is not ortho-halogenated, the rotational barrier of the -CH₂OH group and the methyl groups can be calculated to understand the molecule's flexibility and the relative populations of different conformers at a given temperature.

Quantitative Structure-Property Relationships (QSPR) in a Chemical Context

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a molecule with its physicochemical properties. nih.govresearchgate.net These models use molecular descriptors, which are numerical representations of a molecule's structure, to predict properties like boiling point, solubility, and reactivity.

For a series of substituted benzyl alcohols, QSPR studies have been conducted to predict their toxicity. nih.gov These studies often use descriptors such as the octanol-water partition coefficient (logP) and electronic parameters like the Hammett sigma constant. nih.gov A QSPR model for this compound could be developed to predict its properties based on descriptors calculated from its structure, such as molecular weight, polarizability, and various electronic and topological indices. This would allow for the estimation of its properties without the need for experimental measurements.

Advanced Chemical Applications and Functional Material Development

Role as a Key Intermediate in Complex Organic Synthesis

Extensive research of publicly available scientific literature and patent databases did not yield specific information regarding the role of 3-Chloro-2,4-dimethylbenzyl alcohol as a key intermediate in the synthesis of agrochemicals or fragrance compounds. While substituted benzyl (B1604629) alcohols can be versatile building blocks in organic chemistry, the specific applications for this particular compound are not detailed in the available resources.

Precursor for Agrochemicals

There is currently no available data in scientific journals or patent literature that describes the use of this compound as a precursor for the synthesis of insecticides, herbicides, or fungicides.

Building Block for Fragrance Compounds

No information was found to suggest that this compound is utilized as a building block for the creation of fragrance compounds. The fragrance industry utilizes a wide array of aromatic alcohols, but the specific contribution of this chlorinated derivative is not documented in the searched literature.

Applications in Polymer Chemistry and Materials Science

Detailed searches of scientific and patent literature did not reveal any specific applications of this compound in polymer chemistry or materials science.

Monomer or Cross-linking Agent in Polymer Synthesis

There is no evidence to suggest that this compound is used as a monomer or a cross-linking agent in polymerization processes. While benzyl alcohol derivatives can, in principle, participate in polymerization reactions, the specific utility of this compound in such applications is not reported.

Functionalization of Polymeric Materials

No research or patents were identified that describe the use of this compound for the functionalization of polymeric materials to impart specific properties.

Investigation in Supramolecular Chemistry (e.g., Host-Guest Systems)

There is no available research in scientific literature investigating the role or application of this compound within the context of supramolecular chemistry or in the formation of host-guest systems. Searches for this compound in connection with concepts such as molecular recognition, self-assembly, or inclusion complexes did not yield any specific studies or data.

Future Research Trajectories and Interdisciplinary Perspectives

Exploration of Novel Synthetic Methodologies

Future research into the synthesis of 3-Chloro-2,4-dimethylbenzyl alcohol is likely to focus on developing more efficient, selective, and sustainable methods. Drawing parallels from the synthesis of other substituted benzyl (B1604629) alcohols, several promising areas emerge:

Advanced Catalytic Systems: Research will likely move beyond traditional methods and explore novel catalysts. This includes the use of transition-metal catalysts, such as palladium and copper complexes, which have shown efficacy in the synthesis of other substituted benzyl alcohols. The development of catalysts that can selectively functionalize the aromatic ring or the benzylic position in the presence of both chloro and methyl substituents will be a key area of investigation.

C-H Activation Strategies: Direct C-H activation represents a highly atom-economical approach to synthesis. Future studies may investigate the direct hydroxymethylation of 1-chloro-2,4-dimethylbenzene, bypassing the need for pre-functionalized starting materials.

Biocatalysis: The use of enzymes, or whole-cell systems, offers a green and highly selective alternative for the synthesis of benzyl alcohol analogs. chemeo.com Engineered enzymes could potentially be designed to produce this compound from readily available precursors with high enantioselectivity if a chiral center is introduced.

A comparison of potential synthetic starting materials and key reaction types is presented in Table 1.

| Starting Material | Reaction Type | Potential Advantages |

| 1-Chloro-2,4-dimethylbenzene | Friedel-Crafts Acylation followed by reduction | Well-established methodology, readily available starting materials. |

| 3-Chloro-2,4-dimethylbenzaldehyde (B1647827) | Reduction | Direct conversion to the desired alcohol. |

| 2,4-Dimethylphenol | Chlorination and subsequent functionalization | Potential for regioselective synthesis. |

Advanced Mechanistic Insights

A deeper understanding of the reaction mechanisms involving this compound is crucial for controlling reaction outcomes and designing new transformations. Future research is expected to focus on:

Influence of Substituents: The electronic and steric effects of the chloro and dimethyl substituents on the reactivity of the benzyl alcohol moiety will be a central theme. The interplay between the electron-withdrawing nature of the chlorine atom and the electron-donating nature of the methyl groups will significantly influence the stability of intermediates and transition states in various reactions.

Reaction Kinetics and Intermediates: Detailed kinetic studies of reactions such as oxidation, etherification, and esterification will provide valuable data on reaction rates and orders. Spectroscopic techniques, such as in-situ NMR and IR, could be employed to identify and characterize transient intermediates, providing a more complete picture of the reaction pathways. For instance, understanding the mechanism of oxidation to the corresponding aldehyde or carboxylic acid is critical for its potential use as a synthetic intermediate. koreascience.kr

Radical Reactions: Investigations into the behavior of this compound under radical conditions could unveil novel reaction pathways. Studies on analogous benzyl alcohols have shown that they can participate in radical condensation reactions. nih.gov

Integration with Flow Chemistry and Automation

The adoption of continuous flow chemistry and automation offers significant advantages for the synthesis and study of this compound. nih.gov This approach allows for precise control over reaction parameters, enhanced safety, and facile scalability.

Miniaturized Reactors: The use of microreactors can improve heat and mass transfer, leading to higher yields and selectivities. This is particularly beneficial for highly exothermic or fast reactions.

Automated Screening and Optimization: Automated flow systems can be used to rapidly screen a wide range of reaction conditions (e.g., temperature, pressure, catalyst loading, residence time) to identify optimal synthetic protocols.

Telescoped Synthesis: Flow chemistry enables the coupling of multiple reaction steps without the need for intermediate purification, a concept known as telescoped synthesis. This can significantly streamline the production of derivatives of this compound. For example, the synthesis from a corresponding benzaldehyde (B42025) and its subsequent conversion to an ether or ester could be performed in a continuous sequence.

Sustainable and Circular Economy Approaches in Synthesis

Future research will undoubtedly emphasize the development of sustainable and environmentally benign synthetic routes for this compound, aligning with the principles of a circular economy.

Green Solvents and Reagents: A key focus will be the replacement of hazardous solvents and reagents with greener alternatives. This could involve the use of bio-based solvents, water, or even solvent-free reaction conditions. The development of recyclable catalysts is also a critical aspect of sustainable synthesis.

Atom Economy: Synthetic strategies that maximize the incorporation of all atoms from the starting materials into the final product (high atom economy) will be prioritized. C-H activation and catalytic cycles are prime examples of atom-economical reactions.

Waste Valorization: Research could explore the potential for converting byproducts or waste streams from the synthesis of this compound into valuable chemicals, contributing to a more circular chemical industry.

Synergistic Research with Computational Chemistry

Computational chemistry is a powerful tool that can provide deep insights into the properties and reactivity of molecules, complementing experimental studies.

Predicting Reactivity and Spectra: Density Functional Theory (DFT) and other computational methods can be used to calculate the geometric and electronic structure of this compound. nih.gov This information can be used to predict its reactivity in various chemical transformations and to interpret experimental spectroscopic data (e.g., NMR, IR, UV-Vis).

Modeling Reaction Mechanisms: Computational modeling can be employed to elucidate complex reaction mechanisms by mapping out the potential energy surface and identifying transition states and intermediates. koreascience.kr This can help in understanding the role of catalysts and in designing more efficient synthetic routes.

In Silico Design of Derivatives: Computational screening can be used to predict the properties of a wide range of derivatives of this compound, guiding experimental efforts towards the synthesis of molecules with desired characteristics for specific applications. Studies on similar substituted benzyl alcohols have demonstrated the utility of computational analysis in understanding substituent effects. koreascience.krarabjchem.org

The synergistic application of these diverse research avenues will undoubtedly accelerate the understanding and potential applications of this compound, paving the way for its use in various fields of chemical science.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Chloro-2,4-dimethylbenzyl alcohol, and how do reaction conditions influence yield?

- Methodology : A common approach involves nucleophilic substitution or reduction of pre-functionalized benzyl halides. For example, sodium metal in anhydrous ethanol can reduce chlorinated intermediates (e.g., 3-chloro-2,4-dimethylbenzyl chloride) to the alcohol form under reflux (60–80°C). Reaction time (2–4 hours) and stoichiometric control of reducing agents (e.g., NaBH₄) are critical to minimize byproducts like over-reduced alkanes . Purification via vacuum distillation or column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. How can researchers verify the purity and structural integrity of this compound?

- Methodology : Use a combination of analytical techniques:

- NMR : Compare H and C spectra with reference data. For example, methyl groups at positions 2 and 4 should appear as singlets (δ 2.2–2.4 ppm), while the benzyl alcohol proton resonates near δ 4.6 ppm .

- GC-MS : Monitor for impurities like residual benzyl chloride (retention time shifts).

- Melting Point : Cross-check with literature values (e.g., 69–72°C for analogous chlorinated benzyl alcohols) .

Q. What solvents and storage conditions are optimal for preserving this compound?

- Methodology : Store in amber vials under inert gas (N₂/Ar) at –20°C to prevent oxidation. Use aprotic solvents (e.g., DCM, THF) for reactions, as protic solvents may accelerate degradation. Stability tests under UV light and varying pH (4–9) are advised to assess shelf life .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed during the functionalization of this compound?

- Methodology : The chloro and methyl substituents influence electrophilic aromatic substitution (EAS). Computational modeling (DFT calculations) predicts preferential reactivity at the para position to the methyl group. Experimental validation via bromination (NBS in CCl₄) shows >80% selectivity for the 5-bromo derivative, confirmed by X-ray crystallography .

Q. What strategies resolve contradictions in reported biological activity data for halogenated benzyl alcohols?

- Methodology : Discrepancies often arise from assay conditions. Standardize testing across:

- Cell Lines : Use ATCC-validated models (e.g., HepG2 for cytotoxicity).

- Solubility : Optimize with DMSO/PBS mixtures (≤0.1% v/v).

- Controls : Include 2,4-dichlorobenzyl alcohol (known IC₅₀: 50 μM) as a benchmark . Meta-analysis of published IC₅₀ values can identify outliers due to impurities .

Q. How does the steric bulk of 2,4-dimethyl groups affect the compound’s reactivity in cross-coupling reactions?

- Methodology : Compare Suzuki-Miyaura coupling efficiency with/without methyl groups. Palladium catalysts (e.g., Pd(PPh₃)₄) in toluene/EtOH (3:1) at 80°C show reduced yields (40–50%) for this compound versus 70–80% for non-methylated analogs. Steric hindrance maps (Molinspiration) correlate with experimental results .

Q. What advanced spectroscopic techniques characterize hydrogen-bonding interactions in crystalline this compound?

- Methodology : Single-crystal X-ray diffraction reveals O–H⋯Cl hydrogen bonds (2.8–3.0 Å). Pair distribution function (PDF) analysis of amorphous phases identifies similar interactions, validated by IR (broad O–H stretch at 3200 cm⁻¹) .

Methodological Considerations

- Data Validation : Cross-reference melting points, NMR shifts, and reaction yields with databases like NIST Chemistry WebBook .

- Contradiction Analysis : Use HPLC spiking experiments to confirm co-eluting impurities in conflicting bioactivity studies .

- Synthetic Optimization : DoE (Design of Experiments) approaches vary temperature, catalyst loading, and solvent polarity to maximize yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.